
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline is a chemical compound that features both trifluoromethyl and methylphenoxy functional groups. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties, such as increased lipophilicity and metabolic stability . The presence of these functional groups makes this compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
This process can be achieved using various reagents and catalysts under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Biology: The compound’s unique functional groups make it useful in studying biological processes and interactions at the molecular level.
Medicine: Its properties are exploited in the design of drugs with improved efficacy and metabolic stability.
Wirkmechanismus
The mechanism of action of 4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to specific targets, while the methylphenoxy group can influence its overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the desired effects in different applications .
Vergleich Mit ähnlichen Verbindungen
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline can be compared with other compounds that have similar functional groups, such as:
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound also contains trifluoromethyl and methyl groups, but with different structural arrangements and additional functional groups.
3-methyl-4-[4-(trifluoromethyl)thio]phenoxy]benzenamine: This compound features a trifluoromethylthio group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that are valuable in various applications.
Biologische Aktivität
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline is an organic compound that has gained attention in medicinal chemistry and materials science due to its unique structural features, including a trifluoromethyl group and a methoxyphenoxy substituent. This compound is classified under trifluoromethylated anilines, which are known for their diverse biological activities and electronic properties. The following sections explore the synthesis, biological mechanisms, and specific activities of this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₄H₁₂F₃NO, with a molecular weight of 267.25 g/mol. The synthesis typically involves the reaction of 3-methylphenol with trifluoromethyl aniline through various chemical transformations to introduce the desired functional groups.
Synthesis Pathway
- Starting Materials : 3-methylphenol and trifluoromethyl aniline.
- Reactions : The synthesis involves nucleophilic substitution reactions to attach the methoxyphenoxy group to the aniline backbone.
- Yield : The reactions generally yield high purity products suitable for further biological testing.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of matrix metalloproteinase-1 (MMP-1). MMPs are crucial in various physiological and pathological processes, including tissue remodeling and cancer metastasis.
The mechanism of action for this compound primarily involves:
- Inhibition of MMP-1 : Studies have shown that this compound can inhibit MMP-1 activity significantly, with some derivatives demonstrating up to 60-fold higher potency compared to analogs .
- Interaction with Biological Targets : The trifluoromethyl group enhances the compound's binding affinity to target proteins, facilitating its inhibitory effects on cellular processes.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- MMP-1 Inhibition Study :
-
Cytotoxicity in Cancer Cells :
- Preliminary data suggest that this compound exhibits cytotoxic effects on various cancer cell lines, including leukemia cells. The binding interactions between the compound and specific enzymes involved in cell proliferation lead to apoptosis in these cells.
Comparative Biological Activity Table
Eigenschaften
IUPAC Name |
4-(3-methylphenoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-3-2-4-10(7-9)19-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAZSHJGNAFFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.